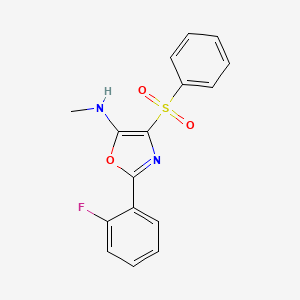

2-(2-fluorophenyl)-N-methyl-4-(phenylsulfonyl)oxazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(2-fluorophenyl)-N-methyl-4-(phenylsulfonyl)oxazol-5-amine" is a chemically synthesized molecule that appears to be a derivative of oxazole, a five-membered aromatic heterocycle with oxygen and nitrogen as the heteroatoms. The structure suggests that it could be used as a building block in organic synthesis, potentially for pharmaceutical applications due to the presence of the sulfonyl and amine groups, which are common in drug molecules.

Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through various methods. One approach involves the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole to provide a reactive C-5 carbanion, which can then react with electrophiles such as aldehydes and ketones. This method allows for the formation of 5-iodo- and 5-tri-n-butylstannyl oxazoles, which can be used in cross-coupling reactions to further modify the oxazole ring . Another synthetic strategy includes the use of α-sulfonyl carbanion, which reacts with alkyl halides to give monoalkylated, dialkylated, and cyclic products. Reductive desulfonylation can then be optimized to afford desulfonylated products, as demonstrated in the synthesis of the anti-inflammatory drug Oxaprozin .

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms. The substitution at the 2 and 5 positions of the oxazole ring is critical for the biological activity and chemical reactivity of these compounds. The presence of a fluorophenyl group suggests the possibility of interactions with biological targets, while the phenylsulfonyl group could be involved in further chemical transformations .

Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions, including nucleophilic displacement, cross-coupling, and ring-opening reactions. For instance, the fluorophenyl group in the compound could potentially undergo a Fries rearrangement, which is a regioselective synthesis method, as seen in the synthesis of benzamide derivatives . Additionally, the presence of a fluorine atom can also be utilized in the synthesis of fluorinated compounds, which are of significant interest in medicinal chemistry due to their ability to modulate the biological activity of molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are influenced by their substituents. The introduction of a fluorine atom can affect the lipophilicity, metabolic stability, and hydrogen bonding capacity of the molecule. The sulfonyl group can increase the acidity of adjacent protons and serve as a site for further functionalization. The amine group can participate in hydrogen bonding and can be protonated under acidic conditions, affecting the solubility and reactivity of the compound. The overall properties of the molecule would be a combination of these effects, which could be tailored for specific applications in organic synthesis and drug design .

Scientific Research Applications

Reactivity and Material Properties

- A study on the reactivity of benzoxazine monomers with amines explored nucleophilic substitution reactions, thermal decomposition, and electrophilic addition, which are relevant to understanding the curing processes of thermosetting resins. Such insights can be pivotal for improving material properties and processability in polymers (Sun et al., 2015).

Polymer Electrolytes Synthesis

- The synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes via activated fluorophenyl-amine reaction offers a pathway to precise control of cation functionality without deleterious side reactions. This method allows for the direct integration of guanidinium into stable phenyl rings, highlighting a potential application in membrane technology and energy devices (Kim et al., 2011).

Antitumor Properties

- Research on 2-(4-aminophenyl)benzothiazoles, which share structural similarities with the compound , has revealed potent antitumor properties. These compounds induce cytochrome P450 1A1, leading to biotransformation into active metabolites. This suggests potential therapeutic applications in cancer treatment (Bradshaw et al., 2002).

Fluorescent Molecular Probes

- The development of fluorescent solvatochromic dyes based on diphenyloxazoles, incorporating dimethylamino and sulfonyl groups, indicates applications in creating sensitive fluorescent molecular probes. These probes could be used to study biological events and processes due to their strong solvent-dependent fluorescence (Diwu et al., 1997).

Analytical and Synthetic Chemistry

- The synthesis of extended oxazoles and the exploration of reactions involving phenylsulfonyl groups offer insights into synthetic strategies that could be applied to the synthesis and functionalization of complex organic molecules. This is crucial for the development of novel pharmaceuticals, agrochemicals, and materials (Patil & Luzzio, 2016).

Future Directions

properties

IUPAC Name |

4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-methyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3S/c1-18-15-16(23(20,21)11-7-3-2-4-8-11)19-14(22-15)12-9-5-6-10-13(12)17/h2-10,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPJXNSWVMKXDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=C(O1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-fluorophenyl)-N-methyl-4-(phenylsulfonyl)oxazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-b]quinazoline-3,5-dione](/img/structure/B2503251.png)

![7'-benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione](/img/structure/B2503254.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2503256.png)

![2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2503257.png)

![2-(4-(isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2503259.png)

![methyl 4-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2503264.png)